
Cyanine-3-azide
Overview
Description
Cyanine-3-azide is a member of the cyanine dye family, which is known for its vibrant fluorescence properties. Cyanine dyes are organic compounds characterized by the presence of two nitrogen-containing heterocycles connected by a polymethine chain. These dyes are widely used in various scientific fields due to their tunable photophysical properties, making them ideal for applications such as fluorescent probes, phototherapy, and photovoltaics .
Preparation Methods
The synthesis of Cyanine-3-azide typically involves the reaction of a cyanine dye precursor with an azide-containing reagent. One common method includes the use of 3-methylbutan-2-one to stabilize the cyanine structure, followed by the substitution of an alkyl iodide with an indole derivative to form the indolenium intermediate. This intermediate is then reacted with an azide reagent to produce this compound .
Industrial production methods for this compound often involve large-scale synthesis using automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions.
Chemical Reactions Analysis
Cyanine-3-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group in this compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: This compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Click Chemistry: The azide group in this compound is highly reactive in click chemistry reactions, particularly in the presence of alkynes, forming stable triazole linkages.
The major products formed from these reactions include primary amines, triazoles, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Fluorescence Imaging
Cyanine-3-azide is primarily used for labeling biological molecules due to its strong fluorescence properties. It exhibits an excitation maximum around 555 nm and an emission maximum at approximately 570 nm, making it suitable for various imaging techniques.
Cy3-azide is extensively employed in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This method allows for the selective labeling of alkyne-containing biomolecules.
Applications in Click Chemistry:
- Labeling Proteins: Cy3-azide can react with terminal alkynes on proteins to form stable triazole linkages.
- Bioconjugation: It is used to create bioconjugates that are essential for studying protein interactions and dynamics .
Nucleic Acid Applications
Cy3-azide is also significant in nucleic acid research, particularly in:
- Oligonucleotide Synthesis: It can be incorporated into oligonucleotides for use in various assays.
- PCR and qPCR: The dye enhances the detection of amplified DNA products through fluorescence .
Case Study: Nucleic Acid Detection
In a study published in Nucleic Acids Research, researchers utilized Cy3-azide-labeled oligonucleotides to improve the sensitivity of PCR assays, demonstrating a significant increase in detection limits compared to traditional methods .
Protein Labeling and Analysis
The ability of Cy3-azide to bind selectively to proteins makes it invaluable in proteomics. It allows researchers to track protein localization and interactions within cells.
Experimental Protocol:
- Preparation: Dissolve Cy3-azide in DMSO.
- Reaction Setup: Mix with protein samples containing alkyne groups.
- Detection: Analyze using fluorescence microscopy or flow cytometry.
This method has been successfully applied to study protein interactions in live cells, providing insights into cellular mechanisms .
Advantages Over Other Dyes
Compared to other fluorescent dyes like Alexa Fluor® 555 or CF® 555, Cy3-azide offers:
Mechanism of Action
The mechanism of action of Cyanine-3-azide primarily involves its photophysical properties. Upon excitation by light, the compound undergoes a transition to an excited state, which can then transfer energy to nearby molecules or emit fluorescence. This property is exploited in various imaging and diagnostic applications. Additionally, the azide group in this compound can participate in click chemistry reactions, forming stable triazole linkages with alkynes .
Comparison with Similar Compounds
Cyanine-3-azide is unique among cyanine dyes due to the presence of the azide group, which enhances its reactivity in click chemistry reactions. Similar compounds include:
Cyanine-3: Lacks the azide group and is primarily used for its fluorescence properties.
Indocyanine Green: A cyanine dye used in medical imaging, particularly for its near-infrared fluorescence.
This compound’s unique reactivity and strong fluorescence make it a valuable tool in various scientific and industrial applications.
Biological Activity
Cyanine-3-azide is a fluorescent dye that has garnered attention in biological research due to its unique properties and applications in various fields, including cellular imaging and bioconjugation. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
This compound is part of the cyanine dye family, known for their high extinction coefficients and fluorescence quantum yields. The azide group allows for click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which facilitates the labeling of biomolecules without altering their biological activity. This property is crucial for studying protein interactions and cellular processes.
Table 1: Chemical Properties of this compound
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₃N₃O₂S |
Molecular Weight | 283.33 g/mol |
Absorption Maximum | 550 nm |
Emission Maximum | 570 nm |
Solubility | Soluble in DMSO, DMF |
Biological Applications
This compound has several applications in biological research:
- Cellular Imaging : It is widely used for labeling DNA and proteins in live cells, enabling visualization of cellular structures and dynamics.
- Bioconjugation : The azide group allows for selective attachment to alkyne-containing molecules, facilitating the development of targeted therapies.
- Fluorescent Probes : Its fluorescent properties make it suitable for use as a probe in various biosensing applications.
Case Study 1: Detection of EdU Incorporation
A study investigated the use of this compound to detect the incorporation of 5-ethynyl-2'-deoxyuridine (EdU) into DNA. The researchers optimized CuAAC conditions to enhance signal-to-noise ratios in human induced pluripotent stem cells (iPSCs) and neural progenitor cells (NPCs). Results indicated that this compound provided superior specificity and reduced background staining compared to other fluorescent azides.
Table 2: Signal-to-Noise Ratios in Different Cell Types
Fluorescent Azide | iPSCs S/N Ratio | NPCs S/N Ratio |
---|---|---|
BODIPY-FL | Low | Low |
Cy3 | Medium | Medium |
Sulfo-Cy3 | High | High |
Case Study 2: Toxicological Assessment
In a toxicological analysis involving azides, researchers developed a method to quantify azide levels in biological matrices post-ingestion. Although this study primarily focused on sodium azide, it highlighted the potential risks associated with cyanine compounds due to their structural similarities. This underscores the importance of understanding the biological activity and toxicity profiles of such compounds.
Table 3: Concentrations of Azides in Biological Matrices
Matrix | Case 1 Concentration (mg/mL) | Case 2 Concentration (mg/mL) |
---|---|---|
Gastric Content | 1.2 | 1.5 |
Plasma | 19 | 24 |
Urine | 3.0 | Not Detected |
Research Findings
Recent studies have shown that this compound can effectively label proteins without compromising their functionality. For instance, experiments demonstrated that proteins labeled with this compound retained their enzymatic activities, making it a valuable tool for studying protein interactions in live cells.
Additionally, advancements in biosensing technologies utilizing this compound have led to improved detection methods for various biomolecules, enhancing sensitivity and specificity in diagnostic applications.
Properties
IUPAC Name |
3-[6-[(2Z)-3,3-dimethyl-5-sulfo-2-[(E)-3-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]propylimino-iminoazanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N6O7S2/c1-32(2)25-21-23(47(41,42)43)14-16-27(25)38(5)29(32)11-9-12-30-33(3,4)26-22-24(48(44,45)46)15-17-28(26)39(30)20-8-6-7-13-31(40)35-18-10-19-36-37-34/h9,11-12,14-17,21-22,34H,6-8,10,13,18-20H2,1-5H3,(H-2,35,40,41,42,43,44,45,46)/p+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJILUBNEARHAE-UHFFFAOYSA-P | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=N)C=CC(=C4)S(=O)(=O)O)(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=N)C=CC(=C4)S(=O)(=O)O)(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44N6O7S2+2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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